4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine
Description
Properties
IUPAC Name |
[4-(2-methylsulfanylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-22-15-16-6-5-13(17-15)19-9-10-21-12(11-19)14(20)18-7-3-2-4-8-18/h5-6,12H,2-4,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLXXFASCUPDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCOC(C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for 2-Mercaptopyrimidine Intermediate
The pyrimidine ring is constructed via cyclocondensation of 1,3-diketones with thiourea under acidic conditions. For example, acetylacetone and thiourea in hydrochloric acid yield 4,6-dimethyl-2-mercaptopyrimidine (92.2% yield). Adapting this, a propanedione derivative with tailored substituents could generate the desired 4-substituted-2-mercaptopyrimidine.
Methylation of Thiol Group
The 2-mercapto group is methylated using dimethyl carbonate (DMC) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This method avoids harsh methylating agents (e.g., methyl iodide), achieving 95% conversion to 2-methylsulfanylpyrimidine . Conditions:
-
DMC (2.5 equiv), TBAB (5 mol%), 60°C, 6 h.
Functionalization of the Pyrimidine at Position 4
Nucleophilic Aromatic Substitution
A chlorine atom at position 4 of the pyrimidine enables displacement by morpholine. For instance, 4-chloro-2-methylsulfanylpyrimidine reacts with morpholine in toluene at 110°C, yielding 4-morpholino-2-methylsulfanylpyrimidine (85–90% yield).
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers an alternative for C–N bond formation. Using Pd(OAc)₂/Xantphos and Cs₂CO₃ in dioxane, 4-chloropyrimidine couples with morpholine at 100°C (12 h, 88% yield).
Synthesis of 2-(Piperidine-1-carbonyl)Morpholine
Acylation of Morpholine
The morpholine’s 2-position is acylated via reaction with piperidine-1-carbonyl chloride . Conditions:
Alternative Route: Reductive Amination
A two-step sequence involving 2-amino-morpholine and piperidine-1-carboxylic acid via EDCl/HOBt coupling achieves the same product (78% yield).
Final Assembly: Coupling Pyrimidine and Morpholine Moieties
Suzuki-Miyaura Cross-Coupling
If the pyrimidine bears a boronic ester at position 4, coupling with 2-(piperidine-1-carbonyl)morpholine-4-triflate under Pd(PPh₃)₄ catalysis (K₂CO₃, DMF/H₂O, 80°C) affords the target compound (70% yield).
Direct Nucleophilic Substitution
Pre-formed 4-morpholino-2-methylsulfanylpyrimidine reacts with 2-(piperidine-1-carbonyl)morpholine under SNAr conditions (DIPEA, DMF, 120°C, 24 h).
Optimization and Challenges
Protecting Group Strategies
Catalytic Oxidation Considerations
Unwanted oxidation of methylsulfanyl to methylsulfonyl is mitigated by avoiding strong oxidants (e.g., H₂O₂) post-methylation.
Comparative Analysis of Synthetic Routes
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| Cyclocondensation + SNAr | 75% | High regioselectivity | Requires chloropyrimidine precursor |
| Buchwald-Hartwig + Acylation | 68% | Modularity | Palladium catalyst cost |
| Reductive Amination | 72% | Mild conditions | Multi-step purification |
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Types of Reactions
4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, electrophiles
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Recent studies have highlighted the biological activity of compounds related to 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine . Key areas of interest include:
- Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, pyrimidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
- Antimicrobial Activity : The presence of the methylsulfanyl group may enhance the antimicrobial properties of the compound. Research indicates that certain pyrimidine derivatives possess significant antibacterial and antifungal activities .
- Kinase Inhibition : Some derivatives have been characterized as kinase inhibitors, which are crucial in cancer treatment as they can interfere with the signaling pathways that promote tumor growth .
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of pyrimidine derivatives revealed that compounds with similar substituents to 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Effects
A series of experiments tested various pyrimidine-based compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain methylsulfanyl-substituted pyrimidines displayed significant inhibitory effects, suggesting their potential as novel antimicrobial agents .
Data Tables
| Property/Activity | Observation |
|---|---|
| Anticancer Activity | Induction of apoptosis in breast cancer cells |
| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |
| Kinase Inhibition | Inhibition of specific kinases linked to tumor growth |
Mechanism of Action
The mechanism of action of 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine with structurally related compounds, focusing on synthesis, physicochemical properties, and bioactivity.
Structural Analogues
Physicochemical Properties
Molecular Weight & Lipophilicity :
Synthetic Routes :
- Target compound likely synthesized via nucleophilic substitution of a chloropyrimidine intermediate with morpholine-piperidine derivatives, similar to methods in .
- 4-(2-((4-Methoxybenzyl)oxy)pyrimidin-4-yl)morpholine (): Synthesized via piperidine substitution on chloropyrimidine, followed by deprotection .
Metabolic Stability
- Methylsulfanyl vs. Sulfoxide : Methylsulfanyl groups (target compound) are metabolically stable compared to sulfoxides, which may undergo further oxidation .
- Piperidine Carbonyl : This moiety may reduce metabolic clearance by resisting cytochrome P450-mediated degradation compared to unsubstituted piperidines .
Biological Activity
The compound 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine is a novel heterocyclic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound, drawing from diverse scientific literature.
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with a methylsulfanyl group and a morpholine ring linked to a piperidine carbonyl moiety. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. For instance, modifications at the 2-position of the pyrimidine and the piperidine moiety have been shown to influence the compound's pharmacological properties significantly.
Anticancer Properties
Recent studies indicate that compounds with similar structural motifs exhibit promising anticancer activities. For example, pyrimidine derivatives have been reported as effective inhibitors of key signaling pathways in cancer cells, such as PI3K/AKT/mTOR pathways. The specific compound under discussion has not been extensively studied in isolation; however, analogs have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development as an anticancer agent .
Immunosuppressive Activity
The immunosuppressive potential of pyrimidine derivatives has been explored through assays like the Mixed Lymphocyte Reaction (MLR). Compounds with similar scaffolds have shown significant immunosuppressive effects, with IC50 values reported as low as 1.6 µM . This suggests that 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine could be investigated for its ability to modulate immune responses, particularly in organ transplantation scenarios.
Anti-inflammatory Effects
Inhibition of inflammatory pathways is another area where related compounds have shown efficacy. Specifically, derivatives targeting IKK (IκB kinase) have been developed to treat inflammatory diseases by blocking NF-kB activation . Given the structural similarities, it is plausible that our compound may exhibit similar anti-inflammatory properties.
Case Study 1: Anticancer Activity
A study focused on a series of pyrimidine derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The lead compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Case Study 2: Immunosuppressive Activity
Another investigation evaluated various substituted pyrimidines for their immunosuppressive capabilities using the MLR assay. The results indicated that certain modifications significantly enhanced activity, leading to the identification of promising candidates for further development .
Data Tables
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Structure A | 1.6 | Immunosuppressive |
| Compound B | Structure B | 5.0 | Anticancer |
| Compound C | Structure C | 10.0 | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine, and how can reaction yields be optimized?
- Synthesis Protocol : A multi-step approach is typically employed. For example, intermediates like pyrimidine derivatives can be synthesized via nucleophilic substitution or coupling reactions. A reflux setup with ethanol as the solvent, combined with stoichiometric control of reagents (e.g., morpholine and formaldehyde), is critical for forming the morpholine-piperidine scaffold .
- Yield Optimization : Use inert atmospheres (e.g., nitrogen) to prevent oxidation, and monitor reaction progress via TLC or HPLC. Post-reaction steps, such as solvent removal under reduced pressure and crystallization from ethanol, improve purity and yield .
Q. How can the structural integrity of this compound be verified after synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H NMR (600 MHz, DMSO-) is essential for confirming substituent positions. Key signals include δ 2.42 ppm (methylsulfanyl group) and δ 3.52 ppm (morpholine protons) .
- X-ray Diffraction : Single-crystal X-ray studies (orthorhombic system, space group ) resolve bond angles and stereochemistry, particularly for the piperidine-carbonyl moiety .
Q. What safety precautions are necessary when handling this compound?
- Safety Protocol :
- Use PPE (gloves, goggles, lab coats) to avoid skin contact.
- Conduct reactions in fume hoods due to potential toxic byproducts (e.g., sulfonyl chlorides).
- Follow waste disposal guidelines for halogenated solvents (e.g., dichloromethane) and sulfonamide intermediates .
Q. What purification strategies are effective for isolating this compound?
- Purification Methods :
- Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials.
- Recrystallization from ethanol or acetonitrile enhances purity (>99%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
- Experimental Design :
- Compare substituent effects systematically. For example, replacing the methylsulfanyl group with ethyl or fluoro substituents alters electron density, impacting receptor binding (e.g., pyrimidine-based kinase inhibitors) .
- Validate results across multiple assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) to distinguish direct activity from off-target effects .
Q. What computational and experimental approaches are recommended for designing analogs with improved target selectivity?
- Methodology :
- Docking Studies : Use crystal structures of target proteins (e.g., kinases) to model interactions with the pyrimidine-morpholine core. The 4-chlorophenyl group in analogs enhances hydrophobic binding in active sites .
- SAR Analysis : Modify the piperidine-carbonyl linker to reduce steric hindrance. For instance, introducing a hydroxyethyl group improves solubility without compromising affinity .
Q. How can solubility challenges be addressed during formulation for in vivo studies?
- Strategies :
- Salt formation (e.g., hydrochloride) increases aqueous solubility.
- Co-solvent systems (PEG 400/water) or lipid-based nanoemulsions enhance bioavailability .
Q. What are the best practices for evaluating metabolic stability of this compound?
- Protocol :
- In Vitro Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor metabolites via LC-MS/MS.
- Isotope Labeling : Incorporate C labels at the methylsulfanyl or morpholine group to track metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
